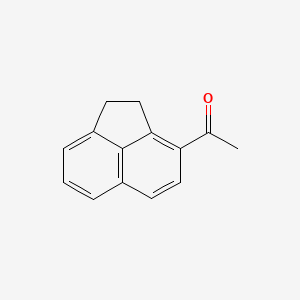

1-(1,2-dihydroacenaphthylen-3-yl)ethanone

Description

Significance of Dihydroacenaphthylene Frameworks in Contemporary Organic Chemistry

The dihydroacenaphthylene framework, a partially saturated derivative of acenaphthylene (B141429), serves as a versatile scaffold in the design and synthesis of novel organic molecules. This structural motif is of considerable interest in medicinal chemistry, with research demonstrating that acenaphthene (B1664957) derivatives exhibit a broad spectrum of biological activities. mdpi.comnih.govnih.govresearchgate.net Studies have revealed their potential as antitumor, antifungal, antimicrobial, and anti-inflammatory agents. mdpi.comresearchgate.net For instance, certain novel acenaphthene derivatives have shown promising antitumor activity against various human solid tumor cell lines. mdpi.comnih.gov

Beyond its biomedical applications, the dihydroacenaphthylene core is also a valuable building block in materials science. The rigid and planar nature of this framework, coupled with its amenability to functionalization, makes it an attractive component for the construction of advanced materials. researchgate.net Researchers have explored the use of acenaphthene-based architectures in the development of organic electronics and fluorescent sensors. researchgate.net Furthermore, functionalized acenaphthenes have been utilized in the synthesis of more complex supramolecular structures, such as homooxacalixarenes. nih.govfigshare.com

The synthetic versatility of the dihydroacenaphthylene framework allows for a wide range of chemical transformations, enabling the introduction of various functional groups and the construction of intricate molecular architectures. nih.govfigshare.comresearchgate.net This adaptability has facilitated the development of new synthetic methodologies and the exploration of novel chemical space.

Overview of Ethanone (B97240) Substituted Polycyclic Aromatic Hydrocarbons in Research Paradigms

Ethanone (acetyl) substituted polycyclic aromatic hydrocarbons represent a significant class of compounds that are investigated across multiple scientific disciplines. In environmental science, these compounds, often categorized as oxygenated PAHs (OPAHs), are studied as products of incomplete combustion and the atmospheric transformation of parent PAHs. nih.gov Their presence in various environmental matrices is of interest due to their potential toxicity, which can sometimes exceed that of their unsubstituted counterparts. nih.gov

In the realm of materials science, the introduction of an ethanone group onto a PAH core can significantly influence the molecule's photophysical properties. mdpi.com This has led to the exploration of acetylated PAHs in the development of novel fluorophores and chemosensors. For example, the synthesis of PAH-based aza-analogues of POPOP, a well-known organic fluorophore, has demonstrated that the photophysical properties can be tuned by the specific PAH substituent. mdpi.com

The ethanone substituent also provides a reactive handle for further chemical modifications, making these compounds valuable intermediates in organic synthesis. The carbonyl group can participate in a variety of chemical reactions, allowing for the construction of more complex molecules and the introduction of diverse functionalities. This synthetic utility is leveraged in the development of new materials and biologically active compounds.

Scope and Objectives for Advanced Research on 1-(1,2-dihydroacenaphthylen-3-yl)ethanone

Given the established significance of both the dihydroacenaphthylene framework and ethanone-substituted PAHs, advanced research on this compound is poised to yield valuable scientific insights and practical applications. The primary objectives for future investigations into this compound can be outlined as follows:

Exploration of Medicinal Chemistry Applications: A key objective is to synthesize and evaluate a library of derivatives based on the this compound scaffold. Given the known biological activities of acenaphthene derivatives, these new compounds could be screened for potential therapeutic applications, including as anticancer, antiviral, or anti-inflammatory agents.

Investigation of Photophysical Properties and Materials Science Applications: A thorough characterization of the photophysical properties of this compound is warranted. This includes studying its absorption and emission spectra, quantum yield, and fluorescence lifetime. Understanding these properties could pave the way for its application in the development of new organic light-emitting diodes (OLEDs), fluorescent probes, or molecular sensors.

Development of Novel Synthetic Methodologies: Research should focus on developing efficient and versatile synthetic routes to this compound and its derivatives. This includes exploring novel catalytic systems and reaction conditions to improve yields, reduce environmental impact, and allow for a greater diversity of functionalization.

Computational and Mechanistic Studies: In-depth computational studies can provide valuable insights into the electronic structure, reactivity, and potential biological interactions of this compound. These theoretical investigations can guide synthetic efforts and help in the rational design of new molecules with desired properties.

The pursuit of these research objectives will contribute to a deeper understanding of the chemical and physical properties of this compound and unlock its full potential in various scientific and technological fields.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 7434-96-0 |

| Molecular Formula | C₁₄H₁₂O |

| Molecular Weight | 196.24 g/mol |

| Boiling Point | 373.8 °C at 760 mmHg |

| Flash Point | 166 °C |

| Density | 1.179 g/cm³ |

| Refractive Index | 1.663 |

Table 2: Biological Activities of Acenaphthene Derivatives

| Activity | Description | Reference |

| Antitumor | Novel acenaphthene derivatives have demonstrated significant inhibitory effects against various human solid tumor cell lines, with some compounds showing activity comparable to the positive control adriamycin. | mdpi.comnih.gov |

| Antifungal | Certain derivatives of acenaphthene have exhibited antifungal properties. | researchgate.net |

| Antimicrobial | The acenaphthene scaffold has been incorporated into molecules with demonstrated antimicrobial activity. | researchgate.net |

| Anti-inflammatory | Some acenaphthene derivatives have been investigated for their potential as anti-inflammatory agents. | researchgate.net |

| Melatonin (B1676174) Receptor Ligands | Conformationally restricted acenaphthene derivatives have been synthesized and shown to be potent ligands for melatonin receptors. | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

1-(1,2-dihydroacenaphthylen-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-9(15)12-7-5-10-3-2-4-11-6-8-13(12)14(10)11/h2-5,7H,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMJPWIZLGKEEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2CCC3=CC=CC(=C32)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399856 | |

| Record name | 1-(1,2-Dihydroacenaphthylen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7434-96-0 | |

| Record name | 1-(1,2-Dihydroacenaphthylen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 1,2 Dihydroacenaphthylen 3 Yl Ethanone and Its Analogues

Regioselective Synthetic Routes to 3-Acylacenaphthenes

The acylation of acenaphthene (B1664957) (1,2-dihydroacenaphthylene) characteristically yields a mixture of isomers, primarily the 5-acyl and 3-acyl derivatives. The inherent electronic and steric properties of the acenaphthene ring system make the 5-position more susceptible to electrophilic attack, often resulting in the 5-acylacenaphthene as the major product. However, the 3-acyl isomer, the parent structure of 1-(1,2-dihydroacenaphthylen-3-yl)ethanone, is invariably formed in these reactions.

Achieving regioselectivity for the 3-position is a significant challenge in the direct acylation of acenaphthene. Research has shown that the ratio of 5-acyl to 3-acyl product is highly dependent on the reaction conditions, particularly the solvent used during the synthesis. By carefully selecting the solvent, the proportion of the desired 3-acylacenaphthene can be influenced, although it typically remains the minor product in direct electrophilic substitutions like the Friedel-Crafts acylation.

Foundational Approaches to the 1,2-Dihydroacenaphthylene Scaffolds

The core structure, 1,2-dihydroacenaphthylene, commonly known as acenaphthene, is a tricyclic aromatic hydrocarbon. Historically, it was first isolated from coal tar, which remains a significant industrial source of the compound. wikipedia.org In coal tar, acenaphthene constitutes approximately 0.3%. wikipedia.org

For laboratory and specific industrial syntheses, several methods have been developed. One of the earliest reported chemical syntheses was by Berthelot and Bardy, who achieved the cyclization of α-ethylnaphthalene to form acenaphthene by passing it through a heated tube. wikipedia.org This foundational approach demonstrates the formation of the characteristic five-membered ring by bridging the peri-positions (C1 and C8) of the naphthalene (B1677914) core. The hydrogenation of acenaphthylene (B141429), the fully unsaturated analogue, also readily produces acenaphthene. wikipedia.org

Strategic Acylation Methods in Dihydroacenaphthylene Chemistry

The introduction of an acetyl group onto the 1,2-dihydroacenaphthylene scaffold is a critical step in the synthesis of this compound. Various acylation methods have been explored, with the Friedel-Crafts reaction being the most prominent.

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. organic-chemistry.org In the context of acenaphthene, this reaction typically involves treating the hydrocarbon with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). mdpi.com

The reaction is a typical electrophilic aromatic substitution, but it is not highly regioselective for acenaphthene. The acylation occurs at both the 3- and 5-positions, leading to a mixture of 3-acetylacenaphthene and 5-acetylacenaphthene. The 4-position is not observed to undergo acylation. The ratio of the 5- to 3-isomer is significantly influenced by the solvent, a phenomenon that has been systematically studied. For instance, in acetylations, this ratio can vary from as low as 2 to as high as 40, depending on the solvent medium. This solvent dependency provides a handle to manipulate the product distribution, although the 5-isomer is generally favored.

| Solvent | 5-acetylacenaphthene : 3-acetylacenaphthene Ratio |

|---|---|

| Carbon Disulfide | 2 |

| 1,2-Dichloroethane | 4.5 |

| Nitrobenzene | 40 |

This table presents illustrative data on how solvent choice affects the product ratio in the Friedel-Crafts acetylation of acenaphthene. The ratios can vary based on specific reaction conditions.

Modern synthetic chemistry offers alternative routes to aryl ketones, including palladium-catalyzed cross-coupling reactions. One such method is the decarboxylative acylation of arenes with α-oxocarboxylic acids. mdpi.com This approach provides a novel means to form a C-C bond between an aryl group and an acyl group, generating an aryl ketone. The reaction typically proceeds via a palladium-catalyzed C-H activation mechanism.

While this methodology has been successfully applied to a range of unactivated arenes, its specific application for the direct C-H acylation of acenaphthene to produce this compound is not extensively documented in the reviewed literature. However, the general applicability of palladium-catalyzed C-H functionalization suggests it as a potential, more regioselective, pathway that could be explored to favor the 3-position by employing appropriate directing groups. mdpi.comnih.gov

Derivatization from Precursor Molecules and Related Ketone Syntheses

An alternative strategy to synthesize this compound and its analogues involves the chemical modification of pre-functionalized acenaphthene derivatives. A key precursor in this regard is acenaphthenequinone (B41937) (1,2-dione).

Acenaphthenequinone can be readily prepared by the oxidation of acenaphthene using various oxidizing agents such as sodium dichromate in acetic acid, chromic acid, or N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO). researchgate.netorgsyn.org This versatile diketone serves as a starting point for a multitude of derivatives. researchgate.netmdpi.com For instance, selective reduction of one carbonyl group followed by further transformations could potentially lead to the desired ketone. Furthermore, functionalized acenaphthenes, such as halogenated or nitrated derivatives, can serve as precursors where the existing functional group directs subsequent reactions or is converted into the desired acetyl group through multi-step synthetic sequences. For example, 3-bromoacenaphthenequinone can be synthesized from the corresponding bromo-acenaphthene, showcasing how functional groups can be installed on the scaffold prior to further modifications. nih.gov

Considerations for Sustainable and Efficient Synthetic Protocols

In line with the principles of green chemistry, efforts are being made to develop more sustainable and efficient methods for reactions like Friedel-Crafts acylation. Traditional protocols often require stoichiometric amounts of Lewis acid catalysts, which generate significant amounts of corrosive and toxic waste during aqueous workup. organic-chemistry.org

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, improves efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. researchgate.netnih.govresearchgate.net Microwave-assisted synthesis is another technique that can accelerate reaction times and improve yields in acylation reactions. rsc.org These modern approaches are central to developing more economical and sustainable routes for the synthesis of this compound and its analogues.

Chemical Reactivity and Transformation Pathways of 1 1,2 Dihydroacenaphthylen 3 Yl Ethanone

Reactivity Profiling of the Carbonyl Group (Ethane Moiety)

The ethanone (B97240) substituent, with its electrophilic carbonyl carbon and acidic α-protons, is the primary site for nucleophilic addition and condensation reactions.

Condensation Reactions with Aldehydes and Ketones

1-(1,2-dihydroacenaphthylen-3-yl)ethanone can undergo base-catalyzed condensation reactions with a variety of aldehydes and ketones. A prominent example is the Claisen-Schmidt condensation, which involves the reaction with an aromatic aldehyde that lacks α-hydrogens, thereby preventing self-condensation. numberanalytics.comwikipedia.org In this reaction, a base abstracts a proton from the methyl group of the ethanone moiety, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield a stable, conjugated α,β-unsaturated ketone, commonly known as a chalcone. numberanalytics.com

The general mechanism for the Claisen-Schmidt condensation is as follows:

Formation of the enolate of this compound.

Nucleophilic attack of the enolate on the aldehyde carbonyl.

Protonation of the resulting alkoxide to form a β-hydroxy ketone.

Base-catalyzed dehydration to form the α,β-unsaturated ketone.

These condensation reactions are pivotal for extending the carbon framework and synthesizing more complex molecules with potential applications in materials science and medicinal chemistry.

Reactions with Active Methylene (B1212753) Compounds, including Malononitrile (B47326)

The carbonyl group of this compound is also susceptible to reactions with active methylene compounds, such as malononitrile. These reactions, often classified as Knoevenagel condensations, are typically catalyzed by a weak base. mychemblog.comwikipedia.org The reaction proceeds through the formation of a carbanion from the active methylene compound, which then attacks the electrophilic carbonyl carbon of the ketone. Subsequent dehydration of the intermediate yields a new, more complex molecule.

A particularly interesting application of this reactivity is in the synthesis of polysubstituted pyridines. nih.govnih.gov A one-pot, three-component reaction involving an aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide can lead to the formation of a highly functionalized pyridine (B92270) ring. nih.gov By analogy, this compound could potentially react with malononitrile and a suitable nitrogen source in a similar multicomponent reaction to afford novel acenaphthylene-fused pyridine derivatives. The proposed mechanism for such a transformation would likely involve a series of Knoevenagel condensation, Michael addition, and intramolecular cyclization steps. nih.gov

Another relevant reaction is the Thorpe-Ziegler reaction, an intramolecular self-condensation of dinitriles to form cyclic ketones after hydrolysis. wikipedia.orgbuchler-gmbh.com While not a direct reaction of the starting ketone, derivatives of this compound functionalized with nitrile groups could potentially undergo such cyclizations.

Acid-Catalyzed α-Halogenation Reactions

Under acidic conditions, the α-carbon of the ethanone moiety in this compound can be halogenated. This reaction proceeds through the formation of an enol intermediate, which is the key nucleophilic species. The presence of an acid catalyst promotes the tautomerization of the ketone to its enol form. The electron-rich double bond of the enol then attacks a halogen molecule (e.g., Br₂ or Cl₂), leading to the formation of an α-halo ketone and regeneration of the acid catalyst.

Studies on the halogenation of acenaphthene (B1664957) derivatives indicate that the aromatic nucleus is also susceptible to halogenation, primarily at the 5-position. bac-lac.gc.ca However, under conditions that favor enolization, such as in the presence of an acid catalyst, halogenation is expected to occur selectively at the α-carbon of the acetyl group. The resulting α-halo-1-(1,2-dihydroacenaphthylen-3-yl)ethanone is a valuable synthetic intermediate, as the halogen can serve as a good leaving group in subsequent nucleophilic substitution reactions.

Examination of the 1,2-Dihydroacenaphthylene Ring System Reactivity

The 1,2-dihydroacenaphthylene ring is an aromatic system that can undergo electrophilic substitution reactions. The position of the acetyl group influences the regioselectivity of these substitutions.

Electrophilic Aromatic Substitution Patterns

The acenaphthene ring system is generally more reactive towards electrophiles than benzene. libretexts.org Electrophilic substitution on the 1,2-dihydroacenaphthylene ring of this compound is directed by the electronic properties of the acetyl group and the inherent reactivity of the different positions on the ring. The acetyl group is a deactivating, meta-directing group in benzene. However, in the context of the acenaphthene nucleus, the situation is more complex.

Research on the acetylation of monosubstituted acenaphthenes has shown that 3-acetylacenaphthene undergoes further acetylation exclusively at the 6-position. acs.org This indicates that the 6-position is highly activated. Friedel-Crafts acylation of acenaphthene itself typically yields a mixture of 3- and 5-acyl derivatives, with the latter often being the major product depending on the reaction conditions. rsc.org The regioselectivity can be influenced by the choice of acylating agent and solvent. For instance, the use of acyl fluorides as reagents has been shown to favor the formation of 3-acylacenaphthenes. acs.org

Therefore, for electrophilic aromatic substitution on this compound, the incoming electrophile is expected to preferentially attack the 6-position. Other positions, such as the 8-position, may also be susceptible to substitution, particularly if the 6-position is sterically hindered.

Table 1: Regioselectivity of Electrophilic Acylation of Acenaphthene

| Acylating Agent | Solvent | Major Product(s) | Reference |

|---|---|---|---|

| Acetyl Chloride/AlCl₃ | Various | 5-acetylacenaphthene and 3-acetylacenaphthene | rsc.org |

| Benzoyl Chloride/AlCl₃ | Various | 5-benzoylacenaphthene and 3-benzoylacenaphthene | rsc.org |

| Acyl Fluorides | - | 3-acylacenaphthenes | acs.org |

| Acetyl Chloride/AlCl₃ (on 3-acetylacenaphthene) | - | 3,6-diacetylacenaphthene | acs.org |

Mechanistic Aspects of Nucleophilic Addition and Elimination

While the aromatic ring itself is generally unreactive towards nucleophiles, the carbonyl group of the ethanone moiety provides a site for nucleophilic addition. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that readily add to the carbonyl carbon of this compound. youtube.comlibretexts.orgdalalinstitute.com This reaction proceeds via a nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. ucalgary.ca

The general mechanism for nucleophilic addition of an organometallic reagent is as follows:

Nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon.

Formation of a magnesium or lithium alkoxide intermediate.

Protonation of the alkoxide in an aqueous acid workup to afford the tertiary alcohol.

Elimination reactions can be relevant for derivatives of this compound. For instance, if the α-carbon is halogenated, treatment with a base can induce an elimination reaction to form an α,β-unsaturated ketone. Furthermore, if a suitable leaving group is present on the dihydroacenaphthylene ring, elimination reactions could potentially lead to the formation of acenaphthylene (B141429) derivatives. The specific pathway of elimination (E1 or E2) would depend on the substrate structure, the nature of the leaving group, and the reaction conditions.

Table 2: Summary of Predicted Reactivity

| Reaction Type | Reagent/Conditions | Expected Product Type |

|---|---|---|

| Claisen-Schmidt Condensation | Aromatic aldehyde, base | α,β-Unsaturated ketone (chalcone) |

| Knoevenagel Condensation | Malononitrile, weak base | Substituted alkene |

| Acid-Catalyzed α-Halogenation | Halogen (Br₂, Cl₂), acid catalyst | α-Halo ketone |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Ac⁺, NO₂⁺), Lewis acid | 6-substituted-3-acetylacenaphthene |

| Nucleophilic Addition | Organometallic reagent (e.g., RMgX, RLi) | Tertiary alcohol |

Redox Transformations within the Dihydroacenaphthylene Core

The dihydroacenaphthylene core of this compound is susceptible to redox reactions, drawing parallels from the known transformations of acenaphthene and acenaphthylene. Oxidation can lead to the formation of various products, depending on the reagents and reaction conditions. For instance, oxidation may result in the corresponding acenaphthenequinone (B41937) derivative, a reaction observed in the metabolism of acenaphthylene. researchgate.net Milder oxidation might yield alcoholic or ketonic derivatives at the benzylic positions of the five-membered ring.

Conversely, reduction of the dihydroacenaphthylene system can also be envisaged. Catalytic hydrogenation or reduction with dissolving metals could potentially lead to the saturation of the aromatic system, yielding tetrahydroacenaphthylene derivatives. The specific outcome of these redox transformations would be influenced by the directing effects of the acetyl group on the aromatic ring.

Formation of Complex Molecular Architectures and Fused Ring Systems

The presence of the ketone functional group in this compound makes it a valuable precursor for the synthesis of more elaborate molecular structures, including fused heterocyclic systems.

Intramolecular and Intermolecular Cyclization Reactions

Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, leading to the formation of new ring systems. For example, introduction of a suitable side chain on the acetyl group or the aromatic core could enable a subsequent ring-closing reaction. Such cyclizations are a powerful tool in the synthesis of complex polycyclic molecules. The specific nature of the cyclization would depend on the introduced functional groups and the reaction conditions employed.

Intermolecular cyclization reactions, where this compound reacts with another molecule to form a new ring, are also plausible. These reactions often rely on the reactivity of the ketone's α-protons or the carbonyl carbon itself.

Synthesis of Heterocycle-Fused Derivatives (e.g., Thiazole (B1198619), Pyrazole (B372694) derivatives)

A significant application of ketones in organic synthesis is in the construction of heterocyclic rings. This compound is a prime candidate for such transformations, particularly for the synthesis of fused thiazole and pyrazole derivatives.

Thiazole Derivatives: The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazoles from α-haloketones and a source of sulfur, typically a thioamide. synarchive.com To synthesize a thiazole fused to the dihydroacenaphthylene core, this compound would first need to be halogenated at the α-position of the ketone. The resulting α-halo-1-(1,2-dihydroacenaphthylen-3-yl)ethanone can then be reacted with a thioamide, such as thiourea, to yield the desired aminothiazole derivative.

Table 1: Proposed Synthesis of Thiazole Derivatives from this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| α-Bromo-1-(1,2-dihydroacenaphthylen-3-yl)ethanone | Thiourea | 2-Amino-4-(1,2-dihydroacenaphthylen-3-yl)thiazole | Hantzsch Thiazole Synthesis |

| α-Bromo-1-(1,2-dihydroacenaphthylen-3-yl)ethanone | Thioacetamide | 2-Methyl-4-(1,2-dihydroacenaphthylen-3-yl)thiazole | Hantzsch Thiazole Synthesis |

Pyrazole Derivatives: The synthesis of pyrazole derivatives from this compound can be achieved through condensation with hydrazine (B178648) or its derivatives. A common route involves the initial formation of a 1,3-dicarbonyl compound from the starting ketone. For example, Claisen condensation of this compound with an ester, such as diethyl oxalate, would yield a β-ketoester. This intermediate can then be cyclized with hydrazine to form the corresponding pyrazole derivative. The Paal-Knorr synthesis provides a more direct route to substituted pyrroles from 1,4-diketones, which could be synthesized from the starting material. wikipedia.org

Table 2: Proposed Synthesis of Pyrazole Derivatives from this compound Derivatives

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1-(1,2-Dihydroacenaphthylen-3-yl)-3-oxobutanoate | Hydrazine | 3-(1,2-Dihydroacenaphthylen-3-yl)-5-methyl-1H-pyrazol-5(4H)-one | Knorr Pyrazole Synthesis |

| 1-(1,2-Dihydroacenaphthylen-3-yl)-1,3-butanedione | Hydrazine | 3-(1,2-Dihydroacenaphthylen-3-yl)-5-methyl-1H-pyrazole | Paal-Knorr Pyrrole Synthesis Analogue |

Elucidation of Reaction Mechanisms and Kinetic Studies

The elucidation of reaction mechanisms for the transformations of this compound would rely on a combination of experimental and computational methods. Kinetic studies, for instance, would provide valuable information on the reaction rates and the factors that influence them, such as temperature, concentration of reactants, and the presence of catalysts.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 1,2 Dihydroacenaphthylen 3 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of an organic molecule. mugberiagangadharmahavidyalaya.ac.in By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns, a detailed structural map can be assembled. mnstate.eduacdlabs.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 1-(1,2-dihydroacenaphthylen-3-yl)ethanone, the spectrum is predicted to show distinct signals for the aromatic, aliphatic, and acetyl protons. The aromatic protons on the acenaphthylene (B141429) ring system are expected to appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the ring current. The aliphatic protons of the dihydro- portion of the acenaphthylene core would resonate further upfield. Specifically, the two methylene (B1212753) (-CH₂-) groups at positions 1 and 2 would likely appear as complex multiplets due to spin-spin coupling with each other. The methyl protons of the acetyl group (-COCH₃) are expected to be the most shielded, appearing as a sharp singlet in the upfield region (around δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. libretexts.orgtechnologynetworks.com Given the molecule's structure, a total of 14 distinct carbon signals are anticipated. The most downfield signal would correspond to the carbonyl carbon of the ketone group, typically appearing in the δ 190-220 ppm range. libretexts.orgyoutube.com Carbons of the aromatic ring system are expected in the δ 120-150 ppm region. oregonstate.edu The aliphatic methylene carbons would be found further upfield, while the methyl carbon of the acetyl group would be the most shielded, appearing at approximately δ 20-30 ppm. libretexts.org

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet (m) | 5H |

| Aliphatic-CH₂ | ~3.0 - 3.5 | Multiplet (m) | 4H |

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 195 - 205 |

| Aromatic (C=C) | 120 - 150 |

| Aliphatic (-CH₂-) | 25 - 40 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups. uobabylon.edu.iq FTIR and Raman spectroscopy are complementary techniques that offer detailed structural information. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group of the ketone. This peak typically appears in the range of 1670-1780 cm⁻¹. libretexts.org Because the carbonyl group is conjugated with the aromatic system, its stretching frequency is expected to be at the lower end of this range, likely around 1680-1705 cm⁻¹. pressbooks.pubspectroscopyonline.com Other significant absorptions would include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic CH₂ groups (just below 3000 cm⁻¹), as well as C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region. pressbooks.pub

Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light, providing information on molecular vibrations that may be weak or absent in the FTIR spectrum. nih.gov For this molecule, Raman analysis would be particularly useful for identifying the symmetric vibrations of the aromatic ring and the C-C backbone of the acenaphthylene structure. The C=O stretch is also Raman active, though typically weaker than in the IR spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | FTIR/Raman | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | FTIR/Raman | 2850 - 2960 | Medium |

| Carbonyl C=O Stretch (Conjugated) | FTIR | 1680 - 1705 | Strong, Sharp |

| Aromatic C=C Stretch | FTIR/Raman | 1450 - 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy orbitals. uobabylon.edu.iq This technique is particularly informative for compounds containing chromophores, which are the parts of a molecule responsible for light absorption. fiveable.me

The structure of this compound contains a highly conjugated π-electron system, which acts as a strong chromophore. The acenaphthylene moiety and the conjugated ketone group are expected to give rise to distinct electronic transitions. The primary absorptions are predicted to be π → π* transitions associated with the extended aromatic system. libretexts.org These transitions are typically intense (high molar absorptivity, ε) and are expected to result in absorption maxima (λ_max) in the UV region. The conjugation of the carbonyl group with the aromatic ring system causes a bathochromic (red) shift, moving the absorption to longer wavelengths compared to non-conjugated systems. jove.commsu.edu

In addition to the strong π → π* transitions, a weaker n → π* transition is expected. This transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. jove.com This absorption is characteristically of low intensity and appears at a longer wavelength than the π → π* transitions. libretexts.org

Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Predicted λ_max Region (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Conjugated Aromatic System | ~240 - 280 | High (>10,000) |

X-ray Crystallography for Precise Solid-State Molecular Geometry Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, from which atomic positions, bond lengths, and bond angles can be determined with high precision. azolifesciences.comcreativebiomart.net

Hypothetical X-ray Crystallographic Data Table

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 8.5 Å, b = 12.1 Å, c = 10.2 Å; α = 90°, β = 95°, γ = 90° |

| C=O Bond Length | The precise length of the carbonyl bond. | ~1.22 Å |

| Aromatic C=C Bond Lengths | The average length of the carbon-carbon bonds in the aromatic ring. | ~1.39 Å |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule with very high accuracy, which allows for the unambiguous determination of its elemental composition. For this compound (C₁₄H₁₂O), HRMS would confirm the molecular formula by matching the experimentally measured mass of the molecular ion (M⁺) to its calculated theoretical mass.

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. libretexts.org Upon ionization, the molecular ion can break apart into smaller, characteristic fragment ions. For this ketone, a primary and highly favorable fragmentation pathway is the α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. chemistrynotmystery.com This would lead to the loss of a methyl radical (•CH₃) to form a stable acylium ion, or the loss of the acetyl group (•COCH₃). The fragmentation of α,β-unsaturated aromatic ketones can also involve complex rearrangements and losses of stable neutral molecules like CO. nih.govyoutube.com

Predicted HRMS Fragmentation Data for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₁₄H₁₂O]⁺ | 196.0888 | Molecular Ion |

| [M - CH₃]⁺ | [C₁₃H₉O]⁺ | 181.0653 | Loss of a methyl radical via α-cleavage |

| [M - COCH₃]⁺ | [C₁₂H₉]⁺ | 153.0704 | Loss of the acetyl radical |

Computational and Theoretical Chemistry Investigations of 1 1,2 Dihydroacenaphthylen 3 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

DFT calculations would provide fundamental insights into the electronic structure and geometry of 1-(1,2-dihydroacenaphthylen-3-yl)ethanone.

A thorough computational study would first involve optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms. This would provide precise data on bond lengths, bond angles, and dihedral angles. Furthermore, an exploration of the conformational landscape would identify different spatial arrangements of the molecule (conformers) and their relative energies, which is crucial for understanding its flexibility and potential interactions.

The energies and spatial distributions of the HOMO and LUMO are key indicators of a molecule's chemical reactivity and electronic properties. The HOMO is the outermost orbital containing electrons and is related to the molecule's ability to donate electrons, while the LUMO is the innermost empty orbital and relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important parameter for determining molecular stability and predicting electronic transitions.

An MEP map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

NBO analysis is a technique used to study the interactions between orbitals within a molecule. It can provide detailed information about charge transfer between atoms, hyperconjugative interactions (the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital), and the nature of chemical bonds. This analysis helps in understanding the delocalization of electron density and the stability of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

TD-DFT is a powerful method for studying the behavior of molecules in their electronically excited states, which is essential for understanding their photophysical properties.

Detailed Analysis of Charge Transfer (CT) Transitions

Computational investigations into the electronic properties of this compound provide significant insights into its behavior. An electronic transition that involves the movement of an electron from an orbital primarily centered on one part of a molecule to an orbital on another part is known as a charge transfer (CT) transition. careerendeavour.com These transitions are fundamental in understanding the coloration, reactivity, and photophysical properties of molecules. In organic molecules like this compound, this typically manifests as intramolecular charge transfer (ICT).

The analysis of electronic transitions is commonly performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies (corresponding to absorption wavelengths), oscillator strengths (related to the intensity of the absorption), and the nature of the electronic transitions by identifying the molecular orbitals involved. nih.gov For this compound, the key transitions are expected to be of the n→π* and π→π* types, characteristic of molecules containing carbonyl groups and aromatic systems.

The n→π* transition involves the excitation of an electron from a non-bonding orbital (n), primarily located on the oxygen atom of the carbonyl group, to an anti-bonding π* orbital of the C=O bond. The π→π* transitions involve the excitation of electrons from bonding π orbitals of the acenaphthylene (B141429) ring system to corresponding anti-bonding π* orbitals. Charge-transfer transitions are identifiable by their high intensity and the sensitivity of their energies to solvent polarity. careerendeavour.comlibretexts.org

A hypothetical analysis of the electronic transitions for this compound, calculated using TD-DFT, is presented below. The data illustrates the primary electronic excitations, their corresponding wavelengths (λ), oscillator strengths (f), and the major orbital contributions.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Character |

| S0 → S1 | 3.45 | 359 | 0.008 | HOMO-1 → LUMO | n→π |

| S0 → S2 | 3.98 | 311 | 0.254 | HOMO → LUMO | π→π |

| S0 → S3 | 4.41 | 281 | 0.198 | HOMO-2 → LUMO | π→π |

| S0 → S4 | 4.76 | 260 | 0.412 | HOMO → LUMO+1 | π→π (ICT) |

This table contains hypothetical data for illustrative purposes.

The transition to the S4 state, characterized by a high oscillator strength, likely involves significant intramolecular charge transfer from the dihydroacenaphthylene moiety (donor) to the ethanone (B97240) group (acceptor). Such transitions are crucial for applications in nonlinear optics and materials science. researchgate.net

Advanced Topological Analysis of Electron Density (ELF, LOL, RDG)

To gain a deeper understanding of the chemical bonding and non-covalent interactions within this compound, advanced topological analyses of the electron density are employed. These methods include the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and the Reduced Density Gradient (RDG).

The Electron Localization Function (ELF) provides a method to map the electron pair probability in a molecule's spatial coordinates. canterbury.ac.uk The ELF value ranges from 0 to 1, where high values (approaching 1) correspond to regions with a high probability of finding a localized electron pair, such as in covalent bonds and lone pairs. researchgate.net Conversely, lower values indicate regions of delocalized electrons. researchgate.net Visualization of the ELF map for this compound would reveal distinct basins corresponding to the C-C, C-H, and C=O bonds, as well as the lone pairs on the oxygen atom.

The Localized Orbital Locator (LOL) offers a complementary perspective to ELF, providing a clear visual pattern of bonding regions and lone pairs. researchgate.net Like ELF, LOL helps to identify areas of high electron localization, making it a valuable tool for characterizing the nature of chemical bonds within the molecule. mdpi.com

The Reduced Density Gradient (RDG) analysis is a powerful technique for identifying and visualizing non-covalent interactions (NCI). mdpi.com This method plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). mdpi.com The resulting plot reveals different types of interactions:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Characterized by large negative values of sign(λ₂)ρ.

Weak Interactions (e.g., van der Waals): Characterized by values of sign(λ₂)ρ close to zero.

Strong Repulsive Interactions (e.g., Steric Clashes): Characterized by large positive values of sign(λ₂)ρ.

A summary of the expected non-covalent interactions for this compound as revealed by RDG analysis is provided below.

| Interaction Type | sign(λ₂)ρ Range (a.u.) | Location in Molecule |

| Steric Repulsion | > 0 | Within the fused ring system |

| van der Waals | ~ 0 | Across the planar aromatic surface |

| Weak H-Bonding | < 0 | Between carbonyl oxygen and nearby C-H groups (intramolecular) |

This table contains hypothetical data for illustrative purposes.

These topological analyses provide a detailed picture of the electronic structure, clarifying the nature of bonding and the subtle non-covalent forces that dictate the molecule's conformation and crystal packing. nih.govresearchgate.net

Calculation of Global Reactivity Descriptors and Fukui Functions

Key global reactivity descriptors include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2. It measures resistance to change in electron distribution. d-nb.info

Electronic Chemical Potential (μ): μ = -(I + A) / 2. It indicates the electron escaping tendency.

Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the energy stabilization when the system acquires additional electronic charge.

These descriptors provide a quantitative measure of the molecule's stability and its propensity to act as an electrophile or nucleophile.

| Parameter | Symbol | Value (eV) |

| EHOMO | EH | -6.54 |

| ELUMO | EL | -2.11 |

| HOMO-LUMO Gap | ΔE | 4.43 |

| Ionization Potential | I | 6.54 |

| Electron Affinity | A | 2.11 |

| Chemical Hardness | η | 2.22 |

| Chemical Potential | μ | -4.33 |

| Electrophilicity Index | ω | 4.21 |

This table contains hypothetical data for illustrative purposes.

While global descriptors are useful, Fukui functions are employed to identify specific reactive sites within the molecule. chemrxiv.org The condensed Fukui function indicates the change in electron density at a specific atomic site when an electron is added or removed. scielo.org.mx

fk+: For nucleophilic attack (reaction with a nucleophile), it identifies the most electrophilic sites.

fk-: For electrophilic attack (reaction with an electrophile), it identifies the most nucleophilic sites.

| Atom | fk+ | fk- | Reactive Site For |

| C (carbonyl) | 0.215 | 0.045 | Nucleophilic Attack |

| O (carbonyl) | 0.130 | 0.158 | Electrophilic Attack |

| C4 | 0.088 | 0.121 | Electrophilic Attack |

| C7 | 0.054 | 0.109 | Electrophilic Attack |

This table contains hypothetical data for illustrative purposes. Atom numbering is based on standard IUPAC nomenclature for the acenaphthylene core.

The Fukui analysis predicts that the carbonyl carbon is the primary site for nucleophilic attack, while the carbonyl oxygen and specific carbons on the aromatic ring are the most susceptible to electrophilic attack.

Solvation Effects on Molecular Properties through Computational Models

The properties of a molecule can be significantly influenced by its environment, particularly by the solvent. nih.gov Computational models are essential for simulating these solvation effects and providing a more realistic description of molecular behavior in solution. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant (ε). scielo.org.mx

By performing calculations in both the gas phase and with a PCM, one can quantify the impact of the solvent on various molecular properties. For this compound, a polar molecule, solvation is expected to influence its geometry, dipole moment, and electronic properties. Solvation typically stabilizes the ground state more than the excited states, which can lead to shifts in the absorption spectra (solvatochromism). libretexts.org Furthermore, the solvent can alter the energy levels of the HOMO and LUMO, thereby affecting the molecule's calculated reactivity descriptors. purdue.edu

The table below presents a hypothetical comparison of key properties of this compound in the gas phase versus in a polar solvent like chloroform (B151607) (ε = 4.81), calculated using DFT with a PCM.

| Property | Gas Phase | Chloroform (PCM) |

| Total Energy (Hartree) | -729.541 | -729.558 |

| Dipole Moment (Debye) | 3.15 | 4.28 |

| HOMO Energy (eV) | -6.54 | -6.61 |

| LUMO Energy (eV) | -2.11 | -2.19 |

| HOMO-LUMO Gap (eV) | 4.43 | 4.42 |

This table contains hypothetical data for illustrative purposes.

The data shows that in the presence of a solvent, the molecule's dipole moment increases, indicating enhanced charge separation due to stabilization by the dielectric medium. The total energy is lower in the solvent, reflecting the favorable solvation process. The subtle changes in the HOMO-LUMO energies demonstrate that the solvent environment can modulate the electronic structure and reactivity of the molecule.

Advanced Photophysical and Electronic Properties of 1 1,2 Dihydroacenaphthylen 3 Yl Ethanone and Its Derivatives

Comprehensive Analysis of Absorption and Emission Characteristics

The absorption and emission of light by a molecule like 1-(1,2-dihydroacenaphthylen-3-yl)ethanone are governed by its electronic structure. Absorption of a photon promotes an electron from a lower energy molecular orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy one, like the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference dictates the wavelength of light absorbed, usually in the ultraviolet (UV) or visible range for conjugated systems.

Following absorption, the molecule is in an excited state. It can return to the ground state through several pathways. One such pathway is fluorescence, where a photon is emitted. Due to energy loss in the excited state through non-radiative processes like vibrational relaxation, the emitted photon is almost always of lower energy (longer wavelength) than the absorbed photon.

The fluorescence quantum yield (ΦF) is a critical measure of a molecule's emission efficiency. It is defined as the ratio of photons emitted to photons absorbed. A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, signifying high fluorescence efficiency. Conversely, a value near zero implies that non-radiative decay pathways dominate.

Quantum yields are typically determined using a comparative method. The fluorescence intensity of the sample is measured and compared to that of a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate, anthracene) under identical experimental conditions (concentration, solvent, excitation wavelength).

The Stokes shift is the difference in energy (or wavelength) between the maxima of the absorption and emission spectra. A large Stokes shift is often desirable for applications like fluorescence microscopy and sensing, as it facilitates the separation of the emitted light from the excitation light, improving the signal-to-noise ratio.

The magnitude of the Stokes shift is influenced by several factors:

Structural Relaxation: Changes in the molecule's geometry between the ground and excited states.

Solvent Reorganization: The reorientation of polar solvent molecules around the fluorophore, which may have a different dipole moment in the excited state compared to the ground state.

Specific Photochemical Processes: Phenomena like ESIPT can lead to exceptionally large Stokes shifts.

ESIPT is a phototautomerization process that occurs in specific molecules containing both a proton-donating group (e.g., -OH) and a proton-accepting group (e.g., C=O) in close proximity, connected by an intramolecular hydrogen bond. Upon photoexcitation, the acidity and basicity of these groups increase, facilitating an ultrafast transfer of the proton.

This transfer creates an excited keto-tautomer from the initial enol-form. The keto-tautomer is electronically distinct and typically relaxes to its ground state by emitting a photon at a much lower energy than the enol-form's emission would be. This results in a very large Stokes shift. The parent compound, this compound, lacks the necessary proton-donating group (like a hydroxyl group adjacent to the ketone) to undergo ESIPT. A specifically designed derivative would be required for this phenomenon to be observed.

Luminescence Mechanisms and Pathways of Non-Radiative Decay

Key non-radiative pathways include:

Vibrational Relaxation: The rapid loss of excess vibrational energy as the molecule relaxes to the lowest vibrational level of the excited electronic state.

Internal Conversion (IC): A transition between electronic states of the same multiplicity (e.g., from a higher excited singlet state S₂ to the first excited singlet state S₁).

Intersystem Crossing (ISC): A transition between electronic states of different multiplicity (e.g., from an excited singlet state S₁ to an excited triplet state T₁). This process is often enhanced by the presence of heavy atoms and can lead to phosphorescence.

Solvatochromism and Environmental Influences on Photophysical Behavior

Solvatochromism is the change in the color of a substance (i.e., a shift in its absorption or emission spectra) when it is dissolved in different solvents. This effect arises from the differential stabilization of the ground and excited states by the solvent.

If a molecule becomes more polar in the excited state, a more polar solvent will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. Conversely, if the ground state is more polar, a blue-shift (hypsochromic shift) may be observed. The study of solvatochromism provides valuable insights into the electronic nature of a molecule's excited states.

Charge Carrier Mobility and Transport Characteristics in Solid State

In the solid state (as a thin film or crystal), organic π-conjugated molecules can function as semiconductors. Charge carrier mobility (μ) is a key parameter that quantifies how quickly charge carriers (electrons or holes) move through the material under the influence of an electric field. High mobility is essential for efficient organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Mobility is highly dependent on the degree of intermolecular electronic coupling, which is dictated by the way the molecules pack in the solid state. Strong π-π stacking interactions between adjacent molecules typically facilitate efficient charge transport. The mobility in organic semiconductors is often anisotropic, meaning it can be significantly different along different crystallographic axes. While acenaphthene (B1664957) is a component of some organic semiconductors, specific data on the charge transport characteristics of this compound is not documented.

Design Principles for Single-Molecule White-Light Emission Materials

The generation of white light from a single molecule is a highly sought-after goal in materials science, offering the potential for simplified device fabrication, improved color stability, and enhanced efficiency in lighting and display technologies. rsc.orgnih.gov Achieving this requires the simultaneous emission of multiple colors, typically blue and yellow/orange, or a combination of blue, green, and red, from a single molecular entity. rsc.org Several key design principles have emerged for the rational design of such materials.

One prominent strategy involves the creation of molecules that can exist in multiple, interconvertible forms, each with a distinct emission profile. This can be achieved through mechanisms such as excited-state intramolecular proton transfer (ESIPT), where the molecule undergoes a tautomerization in the excited state, leading to dual fluorescence from the enol and keto forms.

Another powerful approach is the design of donor-acceptor (D-A) systems. In these molecules, an electron-donating moiety is covalently linked to an electron-accepting moiety. rsc.org Upon photoexcitation, intramolecular charge transfer (ICT) can occur, leading to a highly polarized excited state that often emits at longer wavelengths (red-shifted) compared to the emission from the locally excited state. By carefully balancing the energies of the locally excited and ICT states, dual or broad-band emission covering a significant portion of the visible spectrum can be achieved, resulting in white-light emission. Acenaphthene derivatives incorporating both electron-donating (like triphenylamine) and electron-accepting (like imidazole) units have been shown to exhibit broad bluish-white to yellowish-orange emission. rsc.org

Furthermore, the simultaneous harnessing of both fluorescence and phosphorescence from a single molecule offers a pathway to white-light emission. libretexts.org Fluorescence is a spin-allowed process resulting in short-lived emission, typically in the blue or green region. In contrast, phosphorescence is a spin-forbidden process involving a triplet excited state, leading to longer-lived emission at lower energies (yellow, orange, or red). mdpi.com By designing molecules with efficient intersystem crossing (ISC) from the singlet to the triplet manifold, a combination of blue fluorescence and yellow/orange phosphorescence can be generated, the mixture of which is perceived as white light. The presence of heavy atoms or specific molecular geometries can promote ISC.

The photophysical properties of this compound, with its acenaphthene core, can be theoretically tuned to align with these design principles. The acenaphthene moiety itself is a known fluorophore. The introduction of the acetyl group (-COCH3) introduces a carbonyl chromophore, which can influence the electronic transitions. While specific experimental data for this compound is scarce, we can infer its potential based on the behavior of related acenaphthene and aromatic ketone derivatives.

| Design Principle | Mechanism | Potential Application to this compound |

| Dual Emission from Tautomers | Excited-State Intramolecular Proton Transfer (ESIPT) | Modification with appropriate proton donor/acceptor groups could induce ESIPT. |

| Intramolecular Charge Transfer (ICT) | Linking electron-donating and electron-accepting moieties. | The acenaphthene core can act as a donor or acceptor depending on the substituents. The acetyl group is weakly electron-withdrawing. Attaching strong donor groups could induce ICT. |

| Fluorescence and Phosphorescence | Combination of emission from singlet and triplet excited states. | The carbonyl group can facilitate intersystem crossing. Heavy atom substitution on the acenaphthene ring could enhance phosphorescence. |

Table 1: Design Principles for Single-Molecule White-Light Emitters and their Potential Application to this compound.

Computational studies on acenaphthylene (B141429) and acenaphthene have shown that their electronic excited states can be tuned, for instance by protonation, which leads to a significant red-shift in the electronic transitions. researchgate.net This suggests that the electronic properties of the acenaphthene core in this compound are sensitive to its chemical environment and substitution, providing a handle for tuning its emission properties. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) could provide valuable insights into the energies of the excited singlet and triplet states of this molecule and its derivatives, guiding the synthetic efforts towards achieving white-light emission. researchgate.net

By strategically modifying the structure of this compound, for example, by introducing strong electron-donating groups or heavy atoms, it may be possible to engineer molecules that exhibit the necessary combination of emissions for single-molecule white-light generation. The rigid acenaphthene scaffold provides a stable platform for such modifications, making this class of compounds a promising area for future research in the field of advanced organic emitters.

Electrochemical Behavior and Redox Processes of 1 1,2 Dihydroacenaphthylen 3 Yl Ethanone

Cyclic Voltammetry Studies for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical behavior of compounds. It provides valuable information about the oxidation and reduction potentials of a molecule. For acenaphthene (B1664957) derivatives, the electrochemical behavior is influenced by the core acenaphthene structure and the nature of its substituents.

While direct experimental data for 1-(1,2-dihydroacenaphthylen-3-yl)ethanone is not extensively available in public literature, the electrochemical characteristics can be inferred from studies on related acenaphthene structures. For instance, studies on 7,14-diphenylacenaphtho[1,2-k]fluoranthene, a more complex acenaphthene derivative, have shown two reversible reduction processes at -1.62 V and -2.07 V, and an irreversible oxidation wave at +1.6 V. utexas.edu The irreversibility of the oxidation suggests that the resulting radical cation is unstable and undergoes subsequent chemical reactions. utexas.edu

For the simpler 1,2-bis[(2,6-diisopropylphenyl)imino]acenaphthene (dpp-BIAN), the ligand itself is redox-active and can accept electrons, leading to changes in its chemical structure. nih.gov The electrochemical behavior of such compounds is often complex, involving multiple electron transfer steps.

The presence of the electron-withdrawing ethanone (B97240) (acetyl) group on the this compound molecule would be expected to make the compound more difficult to oxidize and easier to reduce compared to the unsubstituted acenaphthene. The specific potential values would depend on the experimental conditions, such as the solvent, electrolyte, and electrode material used.

Table 1: Hypothetical Electrochemical Data for this compound based on Analogous Compounds

| Process | Potential (V vs. reference electrode) | Characteristics |

| Oxidation | > +1.6 | Likely irreversible |

| Reduction | < -1.5 | Potentially reversible or quasi-reversible |

Note: This data is illustrative and extrapolated from related compounds. Actual experimental values are required for confirmation.

Investigation of Electrochemical Reversibility and Stability

The reversibility of an electrochemical process indicates the stability of the species formed after electron transfer. A reversible process implies that the radical ion (cation or anion) is stable on the timescale of the CV experiment. In contrast, an irreversible process suggests that the radical ion is unstable and quickly participates in follow-up chemical reactions, such as dimerization or reaction with the solvent. utexas.edu

For many polyaromatic species, the oxidation process is often irreversible because the generated radical cations are highly reactive and tend to couple, leading to polymerization. utexas.edu This has been observed in the electropolymerization of acenaphtho[1,2-k]fluoranthene derivatives, where repeated oxidation cycles lead to the deposition of a conductive polymer film on the electrode. utexas.edu

The stability of the reduced species (radical anions) can be greater. For some acenaphthene-based ligands complexed with metals, the generation of a stable radical anion form upon reduction has been monitored using techniques like EPR spectroscopy. nih.gov The stability of these species is crucial for applications such as in redox-flow batteries or as charge carriers in organic electronics.

Influence of Structural Modifications on Redox Properties and Electron Transfer Rates

Structural modifications to the acenaphthene core can significantly alter its redox properties and electron transfer kinetics. The introduction of substituents can tune the electronic structure of the molecule, thereby shifting the oxidation and reduction potentials.

Electron-donating groups (e.g., alkoxy, amino groups) generally make the molecule easier to oxidize (lower oxidation potential) and harder to reduce.

Electron-withdrawing groups (e.g., acetyl, nitro, cyano groups) make the molecule more difficult to oxidize (higher oxidation potential) and easier to reduce. The acetyl group in this compound is an example of such a group.

Furthermore, the steric and electronic properties of ligands attached to the acenaphthene framework, as seen in N-Heterocyclic Carbene (NHC)-BIAN type ligands, can influence the redox potential. These ligands possess a π-extended polyaromatic system that slightly increases their σ-donor properties, which can affect the electrochemical behavior of their metal complexes. mdpi.com The rate of electron transfer can also be influenced by the molecular structure, with more planar and conjugated systems often exhibiting faster electron transfer kinetics.

Potential Applications in Advanced Energy Storage and Conversion Systems

The ability of acenaphthene derivatives to undergo reversible redox reactions makes them interesting candidates for materials in energy storage and conversion systems. Organic molecules with multiple redox-active sites are particularly promising for applications in organic batteries. nih.gov

Imide-functionalized polycyclic aromatic hydrocarbons, which share structural similarities with acenaphthene derivatives, have been investigated as anode materials in organic potassium-ion batteries. These materials can exhibit excellent energy storage performance due to their multiple redox-active sites. nih.gov The stable radical anions generated during the reduction process are key to their function in energy storage. nih.gov

Similarly, the electrochemical properties of this compound and its derivatives could be harnessed in:

Organic Rechargeable Batteries: As active materials for electrodes, where the redox reactions provide the basis for charge storage.

Fuel Cells: Functionalized graphene, a related carbon-based material, is being explored for selective proton transport in fuel cell membranes. Acenaphthene derivatives could potentially be used to functionalize such materials to enhance their performance. universiteitleiden.nl

Solar Cells: Functionalized fullerenes, another class of carbon-based materials, are used in solar cells due to their excellent conductivity and charge separation properties. The electrochemical properties of acenaphthene derivatives could be tailored for similar applications. nih.gov

Electrochemical Sensing Mechanisms (focus on material performance)

Electrochemical sensors operate by converting the interaction of an analyte with a sensing material into a measurable electrical signal. Graphene and its derivatives are widely used in electrochemical sensing due to their high surface area, excellent conductivity, and ease of functionalization. mdpi.comnih.gov

Acenaphthene-based compounds can be used to functionalize electrode materials like graphene to create highly sensitive and selective sensors. nih.gov The sensing mechanism often relies on the electrocatalytic properties of the functionalized material, which can enhance the electrochemical response of the target analyte.

For example, a modified electrode can facilitate the oxidation or reduction of an analyte at a lower potential or with a higher current than an unmodified electrode. The performance of such a sensor depends on:

Electron Transfer Kinetics: Faster electron transfer between the electrode and the analyte leads to higher sensitivity. The structure of the acenaphthene derivative can be tuned to optimize this.

Surface Area and Active Sites: A high surface area allows for a greater loading of the sensing material and more active sites for interaction with the analyte. mdpi.com

Selectivity: The functional groups on the acenaphthene molecule can be chosen to interact specifically with a particular analyte, improving the selectivity of the sensor.

While direct applications of this compound in sensing are not documented, its structural features suggest potential for use in developing new sensing platforms, possibly for detecting environmental pollutants or biologically important molecules.

Applications in Materials Science and Organic Electronics

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The rigid and planar structure of the acenaphthylene (B141429) core in 1-(1,2-dihydroacenaphthylen-3-yl)ethanone provides a strong foundation for the construction of materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The inherent π-conjugation of the aromatic system is a critical feature for facilitating charge transport, a fundamental process in the operation of these devices. While direct application of this compound in these technologies is not extensively documented, its derivatives are of significant interest. The ketone functional group serves as a convenient point for chemical modification, allowing for the synthesis of more complex molecules with tailored electronic properties.

Researchers have explored the incorporation of acenaphthene-based moieties into larger polymeric or small-molecule systems designed for OLEDs and OFETs. The goal of these modifications is to enhance properties such as charge carrier mobility, thermal stability, and the efficiency of light emission. The specific substitution pattern on the acenaphthylene ring can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial parameters in designing efficient electronic devices.

Table 1: Potential Contributions of Acenaphthene (B1664957) Scaffolds in OLEDs and OFETs

| Feature | Role in OLEDs | Role in OFETs |

|---|---|---|

| Rigid Planar Structure | Enhances intermolecular stacking, aiding charge transport. | Promotes ordered molecular packing for higher charge carrier mobility. |

| π-Conjugated System | Forms the basis for emissive and charge-transporting layers. | Provides pathways for efficient charge movement in the semiconductor channel. |

| Functional Group for Derivatization | Allows for tuning of emission color, quantum efficiency, and solubility. | Enables modification of electronic properties and processability. |

Incorporation into Organic Semiconductors and Conductive Polymer Systems

The development of novel organic semiconductors and conductive polymers is a cornerstone of modern electronics. The unique electronic characteristics of polycyclic aromatic hydrocarbons make them ideal candidates for these applications. This compound can serve as a monomer or a key building block in the synthesis of such materials.

The polymerization of acenaphthylene derivatives can lead to polymers with extended π-conjugated backbones. These polymers can exhibit semiconducting or conductive properties upon doping. The presence of the ethanone (B97240) group offers a route to further functionalization, which can be used to control the polymer's solubility, morphology, and electronic properties. For instance, the ketone can be a site for cross-linking reactions to improve the thermal and mechanical stability of the resulting polymer films.

The incorporation of the acenaphthylene unit into polymer chains can influence the material's charge transport characteristics. The rigid nature of this group can help to reduce conformational disorder in the polymer, leading to more efficient intra- and intermolecular charge hopping.

Fabrication of Fluorescent Probes and Chemo/Biosensors (focus on material functionality)

The inherent fluorescence of the acenaphthylene core makes this compound and its derivatives promising candidates for the development of fluorescent probes and sensors. The principle behind these sensors is the change in fluorescence intensity or wavelength upon interaction with a specific analyte.

The ketone group in this compound can act as a binding site or a reactive center for the detection of various chemical species. For example, it can be modified to include specific recognition elements for metal ions, anions, or biologically relevant molecules. Upon binding of the target analyte, the electronic structure of the fluorophore can be perturbed, leading to a detectable change in its emission spectrum. This "turn-on" or "turn-off" fluorescence response forms the basis of the sensing mechanism.

The material's functionality in this context is determined by several factors, including its selectivity towards the target analyte, its sensitivity (limit of detection), and its response time. The photostability of the acenaphthylene fluorophore is also a critical parameter for the development of robust and reusable sensors.

Role as Photothermal Agents in Material Systems (focus on photophysical mechanism)

Recent research has highlighted the potential of conjugated organic molecules to act as photothermal agents, which can convert light energy into heat. This property is highly valuable in applications such as photothermal therapy and light-triggered material responses. The photophysical mechanism underlying this effect in molecules like this compound involves the absorption of light and subsequent non-radiative decay pathways.

Upon absorption of a photon, the molecule is excited to a higher electronic state. In photothermal agents, the preferred de-excitation pathway is through internal conversion and vibrational relaxation, processes that release energy in the form of heat to the surrounding environment, rather than through fluorescence or phosphorescence. The efficiency of this photothermal conversion is dependent on the molecule's structure and its interactions with the surrounding matrix.

The extended π-system of the acenaphthylene core contributes to strong absorption in the UV-visible or near-infrared regions of the electromagnetic spectrum. Chemical modifications to the core, including alterations to the ketone group, can be used to tune the absorption wavelength and enhance the efficiency of non-radiative decay, thereby optimizing the photothermal performance of the material system.

Contributions to Supramolecular Chemistry and Tunable Material Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. This compound possesses features that make it a valuable component in the design of supramolecular assemblies and tunable materials.

The planar aromatic surface of the acenaphthylene unit can participate in π-π stacking interactions, which are crucial for the self-assembly of molecules into ordered structures. The ketone group can act as a hydrogen bond acceptor, enabling the formation of specific, directional interactions with other molecules.

By carefully designing the molecular structure of derivatives of this compound, it is possible to create materials whose properties can be controlled by external stimuli such as light, heat, or the introduction of a chemical guest. For example, the disruption or formation of non-covalent bonds can lead to changes in the material's color, fluorescence, or mechanical properties. This "smart" behavior is a key goal in the development of advanced, functional materials.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acenaphthene |

Structure Property Relationship Studies in 1 1,2 Dihydroacenaphthylen 3 Yl Ethanone Derivatives

Impact of Substituents on Electronic Structure and Photophysical Characteristics

The electronic structure of an organic molecule, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dictates its photophysical behavior. In derivatives of 1-(1,2-dihydroacenaphthylen-3-yl)ethanone, the introduction of substituents can profoundly alter these energy levels.